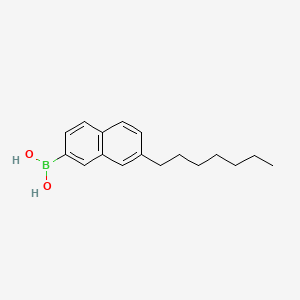

(7-Heptylnaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(7-heptylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO2/c1-2-3-4-5-6-7-14-8-9-15-10-11-17(18(19)20)13-16(15)12-14/h8-13,19-20H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCUIJYCCPAJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675919 | |

| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259317-50-4 | |

| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (7-Heptylnaphthalen-2-yl)boronic acid: Chemical Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Heptylnaphthalen-2-yl)boronic acid is a synthetic organoboron compound that belongs to the class of arylboronic acids. Its structure, featuring a naphthalene core appended with a heptyl chain and a boronic acid functional group, imparts a combination of aromaticity, lipophilicity, and the versatile reactivity characteristic of boronic acids. These attributes make it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and key reactive protocols for this compound.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃BO₂ | - |

| Molecular Weight | 270.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar boronic acids |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and Dioxane; sparingly soluble in water. | General knowledge of arylboronic acids |

Experimental Protocols

Synthesis of this compound

A plausible and detailed synthetic route for this compound, which is not commercially readily available, can be envisioned starting from 2-naphthol. This multi-step synthesis involves the introduction of the heptyl group followed by bromination and subsequent conversion to the boronic acid.

Step 1: Synthesis of 2-(Heptanoyl)naphthalene

-

Reaction: Friedel-Crafts Acylation of Naphthalene.[1][2][3][4]

-

Materials:

-

Naphthalene

-

Heptanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add heptanoyl chloride dropwise.

-

To this mixture, add a solution of naphthalene in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-(heptanoyl)naphthalene.

-

Step 2: Synthesis of 2-Heptylnaphthalene

-

Materials:

-

2-(Heptanoyl)naphthalene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and a solution of 2-(heptanoyl)naphthalene in toluene.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-heptylnaphthalene, which can be purified by distillation under reduced pressure.

-

Step 3: Synthesis of 2-Bromo-7-heptylnaphthalene

-

Reaction: Electrophilic Bromination.

-

Materials:

-

2-Heptylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 2-heptylnaphthalene in DMF.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 2-bromo-7-heptylnaphthalene.

-

Step 4: Synthesis of this compound

-

Reaction: Lithiation and Borylation.

-

Materials:

-

2-Bromo-7-heptylnaphthalene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

-

Procedure:

-

Dissolve 2-bromo-7-heptylnaphthalene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium solution dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by adding an aqueous solution of HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for the formation of C-C bonds.[[“]][11][12][13][14]

-

General Protocol:

-

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the aryl/vinyl halide/triflate, the palladium catalyst, and the base.

-

Add the solvent system under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

-

-

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[15][16][17][18][19]

-

General Protocol:

-

Materials:

-

This compound

-

Amine or alcohol

-

Copper catalyst (e.g., Cu(OAc)₂, Cu₂O)

-

Base (optional, e.g., pyridine, triethylamine)

-

Solvent (e.g., Dichloromethane, Toluene, Methanol)

-

Often conducted in the presence of air (oxygen as the oxidant)

-

-

Procedure:

-

To a flask containing a mixture of the amine or alcohol and this compound in the chosen solvent, add the copper catalyst and, if necessary, a base.

-

Stir the reaction mixture at room temperature or with gentle heating, open to the air or with an oxygen balloon.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N- or O-arylated product.

-

-

Visualizations

References

- 1. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 10. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 11. Yoneda Labs [yonedalabs.com]

- 12. rsc.org [rsc.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. Chan-Lam Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. CHAN LAM COUPLING | PPTX [slideshare.net]

(7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide for Researchers

(CAS Number: 1259317-50-4)

This technical guide provides a comprehensive overview of (7-Heptylnaphthalen-2-yl)boronic acid, a specialized chemical compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of public data specific to this molecule, this guide draws upon established principles of boronic acid chemistry, naphthalene derivatives, and general synthetic methodologies to offer a robust resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an aromatic boronic acid featuring a naphthalene core substituted with a heptyl group. This structure suggests its utility as a building block in the synthesis of more complex organic molecules. The presence of the boronic acid functional group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, while the long alkyl chain and the naphthalene scaffold may impart specific solubility and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1259317-50-4 | - |

| Molecular Formula | C₁₇H₂₃BO₂ | - |

| Molecular Weight | 270.18 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as THF, DMF, and Dioxane. Limited solubility in water. | Inferred |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the naphthalene ring, signals for the heptyl chain (including methyl and methylene groups), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons of the naphthalene ring, aliphatic carbons of the heptyl chain, and a carbon attached to the boron atom. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) | O-H stretching from the boronic acid group, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the naphthalene ring. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on standard methods for preparing aryl boronic acids. The most common approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.

Proposed Synthesis Workflow

A likely precursor for the synthesis is 2-bromo-7-heptylnaphthalene. This intermediate can be prepared through a Friedel-Crafts acylation of 2-bromonaphthalene followed by a Clemmensen or Wolff-Kishner reduction, or via a Suzuki-Miyaura coupling of a di-substituted naphthalene. The subsequent conversion to the boronic acid would typically proceed via a lithium-halogen exchange followed by reaction with a borate ester.

Synthesis of (7-Heptylnaphthalen-2-yl)boronic acid

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed theoretical framework and proposed experimental protocols for the synthesis of (7-Heptylnaphthalen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthetic route, this guide outlines a rational, multi-step approach based on well-established organic chemistry principles.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the readily available starting material, 2-naphthol. The synthetic pathway involves the introduction of the heptyl group onto the naphthalene core, followed by regioselective bromination and subsequent conversion to the desired boronic acid. The key steps are:

-

Friedel-Crafts Acylation: Introduction of a heptanoyl group at the 7-position of the naphthalene ring.

-

Wolff-Kishner Reduction: Reduction of the keto group to an alkyl chain to furnish 7-heptyl-2-naphthol.

-

Hydroxyl to Bromo Conversion: Conversion of the hydroxyl group to a bromo group to yield 2-bromo-7-heptylnaphthalene.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

The overall synthetic scheme is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Heptanoyl-2-naphthol

Methodology: Friedel-Crafts Acylation

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry nitrobenzene at 0 °C is added heptanoyl chloride (1.1 eq.) dropwise. The mixture is stirred for 15 minutes, and then 2-naphthol (1.0 eq.) is added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 7-Heptyl-2-naphthol

Methodology: Wolff-Kishner Reduction

A mixture of 7-heptanoyl-2-naphthol (1.0 eq.), potassium hydroxide (3.0 eq.), and hydrazine hydrate (5.0 eq.) in diethylene glycol is heated at 130 °C for 2 hours. The temperature is then raised to 200 °C, and the mixture is refluxed for an additional 4 hours, allowing water and excess hydrazine to distill off. After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid. The precipitated product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Step 3: Synthesis of 2-Bromo-7-heptylnaphthalene

Methodology: Appel-type Bromination

To a solution of 7-heptyl-2-naphthol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane at 0 °C is added bromine (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using hexane as the eluent to afford 2-bromo-7-heptylnaphthalene.

Step 4:

Methodology: Halogen-Metal Exchange and Borylation

A solution of 2-bromo-7-heptylnaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.5 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes the expected molecular weights and theoretical yields for each step of the synthesis. The yields are estimated based on typical outcomes for these reaction types on similar substrates.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 1 | 7-Heptanoyl-2-naphthol | C₁₇H₂₀O₂ | 256.34 | 70-80 |

| 2 | 7-Heptyl-2-naphthol | C₁₇H₂₂O | 242.36 | 80-90 |

| 3 | 2-Bromo-7-heptylnaphthalene | C₁₇H₂₁Br | 305.25 | 75-85 |

| 4 | This compound | C₁₇H₂₃BO₂ | 282.18 | 60-70 |

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed route utilizes a series of robust and well-documented reactions, offering a high probability of success. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory synthesis of this important molecule, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yields and purity.

An In-depth Technical Guide on (7-Heptylnaphthalen-2-yl)boronic acid: Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound featuring a naphthalene core substituted with a heptyl group and a boronic acid moiety. Boronic acids are a class of compounds of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. They are widely used as building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, the boronic acid functional group can engage in reversible covalent interactions with diols, a property exploited in the design of sensors for carbohydrates and as inhibitors for certain enzymes.

This technical guide provides an overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and visualizations of relevant synthetic and biological pathways.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long heptyl chain and the naphthalene core are large, nonpolar hydrocarbon structures that will interact favorably with nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High to Moderate | These solvents can dissolve both polar and nonpolar compounds. The nonpolar backbone of the molecule will have good affinity, while the polar boronic acid group can also be solvated. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Moderate | Ethers are good solvents for a wide range of organic compounds. Phenylboronic acid generally shows good solubility in ethers. The heptylnaphthalene group should enhance this. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents that are known to dissolve phenylboronic acid well. The large nonpolar part of the target molecule might slightly reduce the relative solubility compared to more polar boronic acids. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may make them less ideal for solvating the large nonpolar part of the molecule. Boronic acids can also form esters with alcohols, which can complicate simple solubility measurements. |

| Water | - | Very Low / Insoluble | The large, nonpolar heptylnaphthalene structure will dominate the molecule's properties, making it highly hydrophobic and practically insoluble in water. |

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which are typically less soluble than the corresponding boronic acids. This equilibrium can influence solubility measurements, especially at elevated temperatures.

Experimental Protocols

A common method for determining the solubility of a solid organic compound is the "synthetic method" or "dynamic method," which involves visually identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Protocol for Solubility Determination by the Dynamic Method

Objective: To determine the solubility of this compound in a given solvent as a function of temperature.

Materials:

-

This compound

-

Solvent of interest

-

Sealed glass tubes or vials

-

Heating/cooling apparatus with a temperature controller and a viewing window (e.g., a controlled temperature bath or a melting point apparatus with a sample holder)

-

Magnetic stirrer and stir bars (if applicable)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealable glass tube. The composition of the mixture should be known with high precision.

-

Heating and Observation: Place the sealed tube in the heating apparatus. Begin heating the sample at a slow, controlled rate (e.g., 0.5 °C/minute) while continuously stirring or agitating the mixture.

-

Equilibrium Point Determination: Observe the sample closely. The temperature at which the last solid particles of the compound disappear is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat the procedure for a range of different concentrations to generate a solubility curve (solubility vs. temperature).

-

Data Analysis: The collected data points can be plotted to visualize the temperature dependence of solubility. These data can also be fitted to various thermodynamic models to derive parameters such as the enthalpy and entropy of dissolution.

Visualizations

Synthesis and Application Pathways

The following diagrams illustrate key experimental and conceptual workflows related to this compound.

Figure 1: General experimental workflow for solubility determination.

Figure 2: A common synthetic pathway for arylboronic acids.

Figure 3: General biological applications of arylboronic acids.

Stability of (7-Heptylnaphthalen-2-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound belonging to the broad class of arylboronic acids. These compounds are of significant interest in organic synthesis, particularly as key reagents in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored for applications in medicinal chemistry and materials science. The stability of boronic acids is a critical parameter that influences their storage, handling, and reactivity in various applications. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon the well-established principles governing the stability of arylboronic acids in general, due to the limited availability of data for this specific molecule. The primary factors affecting stability—hydrolysis, oxidation, and thermal stress—are discussed in detail, along with experimental protocols for their assessment.

Core Stability Considerations for Arylboronic Acids

The stability of arylboronic acids, including this compound, is primarily influenced by three key factors: susceptibility to hydrolysis, oxidative degradation, and thermal decomposition.

Hydrolytic Stability

Boronic acids can undergo reversible esterification with diols or self-condense to form boroxines (anhydrides), especially in the presence of water.[1] The C-B bond itself is generally stable to hydrolysis, but the boronic acid moiety can participate in equilibria with its corresponding boronate esters or boroxines. The rate and extent of these reactions are influenced by pH, temperature, and the presence of other nucleophiles.[2][3][4] Boronic esters of diols can exhibit varying degrees of hydrolytic stability, which is a key consideration in their use as protecting groups.[3][4][5]

Oxidative Stability

Arylboronic acids are susceptible to oxidation, which converts the boronic acid into a phenol.[6][7] This process, known as deboronation, can be initiated by various oxidizing agents, including reactive oxygen species (ROS).[6][8] The oxidative instability is a significant challenge in biological applications but can also be leveraged for specific synthetic transformations.[8][9][10] The formation of intramolecular coordinating species, such as boralactones, has been shown to dramatically enhance oxidative stability.[6][8][11]

Thermal Stability

In the solid state, arylboronic acids are generally stable compounds. However, at elevated temperatures, they can undergo dehydration to form the corresponding boroxine.[12][13] The thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][12] The incorporation of boron into polymer matrices, for instance, has been shown to enhance thermal stability.[12][13]

Quantitative Data Summary

Due to the absence of specific quantitative stability data for this compound in the public domain, the following table summarizes the general factors influencing the stability of arylboronic acids. This information provides a framework for predicting the stability of the target compound.

| Stability Parameter | Factors Increasing Stability | Factors Decreasing Stability | Key References |

| Hydrolytic Stability | Steric hindrance around the boron atom; Formation of stable boronate esters (e.g., with pinanediol).[4][5] | Presence of water; Acidic or basic conditions; Formation of less stable esters.[2][3][4] | [2][3][4][5] |

| Oxative Stability | Intramolecular coordination (e.g., formation of boralactones); Electron-withdrawing groups on the aryl ring.[6][8][11] | Presence of reactive oxygen species (ROS); Physiological pH.[6][8][9] | [6][8][9][11] |

| Thermal Stability | Crystalline solid state; Anhydrous conditions. | High temperatures; Presence of moisture.[1][12][13] | [1][12][13] |

Experimental Protocols

Detailed methodologies for assessing the stability of arylboronic acids are crucial for their effective application. The following are generalized protocols based on standard practices in the field.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis of a boronic acid or its ester derivative in an aqueous medium.

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

-

D₂O

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

-

In an NMR tube, add a precise volume of the stock solution.

-

Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

-

Add a specific volume of D₂O to the NMR tube to initiate the hydrolysis study.

-

Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).

-

Monitor the changes in the integrals of the proton signals corresponding to the boronic acid and any new species formed (e.g., boroxine or hydrolyzed product).

-

The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time.

Protocol 2: Evaluation of Oxidative Stability using HPLC

Objective: To assess the degradation of the boronic acid in the presence of an oxidizing agent.

Materials:

-

This compound

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Hydrogen peroxide (H₂O₂) or another source of reactive oxygen species

-

Acetonitrile or other suitable HPLC solvent

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a reaction mixture by adding a known amount of the boronic acid stock solution to the buffer.

-

Initiate the oxidation by adding a specific concentration of H₂O₂.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a scavenger for the oxidizing agent).

-

Analyze the samples by HPLC. The mobile phase composition will need to be optimized for the specific compound.

-

Monitor the decrease in the peak area of the parent boronic acid and the appearance of any degradation products (e.g., the corresponding phenol).

-

Plot the percentage of the remaining boronic acid against time to determine the oxidative stability.

Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the boronic acid.

Materials:

-

This compound

-

TGA instrument

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen flow) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The TGA instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or dehydration. The onset temperature of decomposition is a key indicator of thermal stability.

Visualizations

Degradation Pathways

The following diagrams illustrate the primary degradation pathways for arylboronic acids.

Caption: General degradation pathways of an arylboronic acid.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for assessing the stability of a boronic acid.

Caption: Experimental workflow for stability assessment.

Conclusion

References

- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Spectral Data of (7-Heptylnaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in organic synthesis. Due to the limited availability of directly published complete spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for a plausible synthetic route are also provided.

Data Presentation

The spectral data for this compound are summarized in the tables below. These values are predicted based on the analysis of similar naphthalenyl and arylboronic acid structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.30 - 8.10 | s | 2H | B(OH)₂ |

| 8.05 | s | 1H | Ar-H (H-1) |

| 7.90 - 7.80 | m | 2H | Ar-H (H-4, H-8) |

| 7.75 | d | 1H | Ar-H (H-3) |

| 7.45 | d | 1H | Ar-H (H-5) |

| 7.30 | dd | 1H | Ar-H (H-6) |

| 2.75 | t | 2H | Ar-CH ₂- |

| 1.70 - 1.60 | m | 2H | -CH₂-CH ₂- |

| 1.40 - 1.20 | m | 8H | -(CH ₂)₄- |

| 0.90 | t | 3H | -CH ₃ |

Note: Predicted for a 400 MHz spectrometer in DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Ar-C -C₇H₁₅ |

| 135.5 | Ar-C -B |

| 134.0 | Ar-C (quaternary) |

| 132.5 | Ar-C (quaternary) |

| 130.0 | Ar-C H |

| 129.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.5 | Ar-C H |

| 126.0 | Ar-C H |

| 125.0 | Ar-C H |

| 36.0 | Ar-C H₂- |

| 31.5 | -C H₂- |

| 29.0 | -C H₂- |

| 29.0 | -C H₂- |

| 22.5 | -C H₂- |

| 14.0 | -C H₃ |

Note: Predicted for a 100 MHz spectrometer in DMSO-d₆. The carbon attached to boron may not be observed or may be broad.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3060 | Medium | C-H stretch (aromatic) |

| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1600, 1505 | Medium | C=C stretch (aromatic) |

| 1350 | Strong | B-O stretch |

| 1090 | Strong | C-B stretch |

| 840, 750 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 270.17 | [M]⁺ (Calculated for C₁₇H₂₃BO₂) |

| 252 | [M-H₂O]⁺ |

| 224 | [M-B(OH)₂]⁺ |

| 171 | [Naphthyl-C₇H₁₅]⁺ |

Note: Expected for Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

A plausible and efficient synthetic route for this compound involves a three-step process starting from 2-bromonaphthalene.

Step 1: Synthesis of 1-(7-bromo-2-naphthyl)heptan-1-one

-

To a stirred solution of 2-bromonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 2-bromo-7-heptylnaphthalene

-

To a solution of 1-(7-bromo-2-naphthyl)heptan-1-one (1.0 eq) in trifluoroacetic acid at 0 °C, add triethylsilane (3.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the trifluoroacetic acid under reduced pressure.

-

Dissolve the residue in DCM, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography on silica gel (eluent: hexane).

Step 3: Synthesis of this compound

-

Dissolve 2-bromo-7-heptylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general workflow for the spectral analysis of the target compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectral analysis of a synthesized compound.

Commercial Sourcing and Quality Control of (7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and procurement of (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document outlines known commercial suppliers, alternative sourcing strategies through custom synthesis, and detailed experimental protocols for the synthesis and quality control of this and structurally related arylboronic acids.

Commercial Availability

Direct commercial availability of this compound is limited. However, the following suppliers have been identified:

| Supplier | Product Name | Catalog Number | Purity | Quantity | Notes |

| Santa Cruz Biotechnology, Inc. | (7-Heptyl-2-naphthalenyl)boronic Acid | sc-224899 | Not specified | Inquire | For research use only.[1] |

| Shanghai Huicheng Biological Technology Co., Ltd. | (7-Heptyl-2-naphthalenyl)boronic Acid | SH-224899 | Not specified | Inquire | Supplier based in Shanghai, China. |

Given the limited number of off-the-shelf suppliers, researchers requiring this compound may need to consider custom synthesis.

Custom Synthesis Providers

For researchers unable to procure this compound directly, numerous companies specialize in the custom synthesis of complex organic molecules. These companies offer expertise in route design, optimization, and scale-up production. When engaging a custom synthesis provider, it is crucial to provide detailed specifications, including required purity, quantity, and any desired analytical data.

Workflow for Procuring via Custom Synthesis:

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route to this compound involves the palladium-catalyzed cross-coupling of a diboron reagent with a suitable halogenated naphthalene precursor, such as 2-bromo-7-heptylnaphthalene.

Reaction Scheme:

Materials:

-

2-bromo-7-heptylnaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

-

In a dry, inert atmosphere glovebox or using Schlenk techniques, combine 2-bromo-7-heptylnaphthalene (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in the chosen anhydrous solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by oxidative cleavage with a reagent like sodium periodate.

Purification

Arylboronic acids can often be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is a commonly employed and effective purification method.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or toluene).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath or refrigerator can increase the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow:

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will confirm the presence and integration of the aromatic protons on the naphthalene ring system and the aliphatic protons of the heptyl chain. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: This analysis will show the expected number of carbon signals for the molecule, further confirming its structure.

-

¹¹B NMR: This can be used to confirm the presence of the boronic acid group, which typically appears as a broad singlet.

3.3.2. Mass Spectrometry (MS)

An Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly effective for both purity determination and molecular weight confirmation.

General UPLC-MS Protocol:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.

-

Detection: UV detection at a suitable wavelength for the naphthalene chromophore, coupled with a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer will provide the molecular weight of the compound, confirming its identity. A high-throughput analysis can often be achieved with a run time of just a few minutes per sample.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to source and verify the quality of this compound, a valuable compound for a range of scientific applications.

References

An In-depth Technical Guide to the Purity and Characterization of (7-Heptylnaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (7-Heptylnaphthalen-2-yl)boronic acid, a key building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents representative methodologies and data based on established principles for arylboronic acids and closely related analogues.

Compound Profile

This compound is an organic compound featuring a heptyl-substituted naphthalene backbone with a boronic acid functional group. This structure makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃BO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 270.17 g/mol | Santa Cruz Biotechnology |

| Typical Purity | ≥95% | BenchChem |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for arylboronic acids. A common and effective route involves a halogen-metal exchange followed by trapping with a boron electrophile[1].

Representative Synthesis Protocol: Halogen-Metal Exchange

This protocol is a representative example based on general procedures for the synthesis of arylboronic acids.

Starting Material: 2-Bromo-7-heptylnaphthalene

Reagents and Solvents:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-bromo-7-heptylnaphthalene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add trimethyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

Crude boronic acids can be purified by several methods, with recrystallization and column chromatography being the most common. The choice of method depends on the nature of the impurities.

2.2.1. Recrystallization:

Recrystallization from a suitable solvent system is often effective for purifying solid boronic acids.

-

Representative Solvents: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) can be used. For some arylboronic acids, recrystallization from hot water or ethanol has proven successful.

2.2.2. Column Chromatography:

Silica gel chromatography can be challenging for boronic acids due to their polarity and potential for dehydration to form boroxines. However, with careful selection of the eluent system, it can be a viable purification method.

-

Stationary Phase: Silica gel or neutral alumina.

-

Representative Eluent Systems: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane, methanol, and a small amount of an amine or acid to suppress tailing.

Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative. The following are predicted and representative chemical shifts.

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons on the naphthalene ring. |

| 2.5 - 2.8 | Methylene protons (CH₂) adjacent to the naphthalene ring. | |

| 1.2 - 1.8 | Methylene protons (CH₂) of the heptyl chain. | |

| 0.8 - 1.0 | Methyl protons (CH₃) of the heptyl chain. | |

| 4.0 - 6.0 (broad) | B(OH)₂ protons, often broad and may exchange with residual water in the solvent. | |

| ¹³C NMR | 120 - 140 | Aromatic carbons of the naphthalene ring. |

| ~130 (broad) | Carbon attached to boron (C-B), often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. | |

| 20 - 40 | Aliphatic carbons of the heptyl chain. | |

| ¹¹B NMR | 25 - 35 | Characteristic for a tricoordinate boronic acid. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.

| Technique | Expected m/z | Remarks |

| Electrospray Ionization (ESI-MS) | 271.18 [M+H]⁺ | Protonated molecule. |

| 293.16 [M+Na]⁺ | Sodium adduct. | |

| 251.17 [M-H₂O-OH]⁻ | Dehydrated and dehydroxylated molecule in negative mode. |

The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in high-resolution mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. Reversed-phase HPLC is commonly used for arylboronic acids.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile with 0.1% formic acid or trifluoroacetic acid |

| Gradient | A linear gradient from, for example, 50% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Due to its nonpolar heptyl chain and naphthalene core, a relatively long retention time is expected under reversed-phase conditions. |

Melting Point

The melting point is a key physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of high purity. The melting point of this compound is not widely reported and would need to be determined experimentally.

Applications in Synthesis

This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to introduce the 7-heptylnaphthalen-2-yl moiety into a target molecule. This is particularly useful in the synthesis of advanced materials and biologically active compounds.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate. While specific, publicly available characterization data is scarce, its properties and behavior can be reliably predicted based on the extensive knowledge of arylboronic acids. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective synthesis, purification, and characterization for various applications in drug discovery and materials science. It is recommended that users of this compound perform their own comprehensive analysis to confirm its identity and purity for their specific applications.

References

Methodological & Application

Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate. (7-Heptylnaphthalen-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a large, lipophilic 7-heptylnaphthalene moiety. This structural motif is of interest for the development of novel therapeutic agents and functional organic materials. These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling reactions, including a general protocol and a summary of typical reaction parameters.

Principle of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[2][3]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C coupled product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Synthesis

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to a diverse range of substituted biaryls. These products are often key intermediates or final compounds in drug discovery programs and in the synthesis of advanced materials. The heptyl group imparts increased lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Phosphine ligand (if required by the catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the appropriate phosphine ligand.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following tables summarize typical reaction parameters and reported yields for Suzuki-Miyaura coupling reactions involving structurally similar naphthalenyl and arylboronic acids. While specific data for this compound is not extensively published, these examples provide a strong basis for experimental design.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Naphthalenylboronic Acids.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | N/A |

| 2-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | N/A |

| 1-Iodonaphthalene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 4 | 95 | N/A |

Table 2: Influence of Reaction Parameters on Yield.

| Parameter | Variation | Effect on Yield | General Recommendation |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Choice depends on substrate reactivity. Buchwald-type ligands often improve yields for challenging substrates. | Start with Pd(PPh₃)₄ or Pd(dppf)Cl₂. For sterically hindered or unreactive partners, use a Pd(OAc)₂/phosphine ligand system. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Stronger bases can accelerate the reaction but may not be suitable for base-sensitive functional groups.[4] | K₂CO₃ or K₃PO₄ are good starting points. Cs₂CO₃ is often effective for less reactive substrates. |

| Solvent | Toluene, 1,4-Dioxane, DMF, DME | Solvent choice can significantly impact solubility and reaction rate. | Toluene and 1,4-dioxane are commonly used and effective for a wide range of substrates. |

| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate. | Start at 80-100 °C and increase if the reaction is sluggish. |

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of (7-Heptylnaphthalen-2-yl)boronic acid in organic synthesis

Application Notes and Protocols for (7-Heptylnaphthalen-2-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Publicly available scientific literature on the specific applications of this compound is limited. However, its structure strongly suggests its utility as a versatile building block in organic synthesis, analogous to other substituted naphthalenylboronic acids. The following application notes are based on the well-documented applications of similar compounds, particularly (7-Phenylnaphthalen-2-yl)boronic acid, and the general reactivity of arylboronic acids.

Application Notes

This compound is an organoboron compound that serves as a key intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the heptyl group imparts significant lipophilicity, while the naphthalene core provides a rigid, extended aromatic system. These features make it a valuable reagent in medicinal chemistry and materials science.

The primary application of arylboronic acids like this compound is in the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This reaction is one of the most robust and widely used methods for the formation of C-C bonds, particularly for creating biaryl and vinyl-aryl structures.[1][2][3]

1. Synthesis of Biologically Relevant Molecules:

The introduction of a large, lipophilic moiety like the 7-heptylnaphthalene group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. By coupling this compound with halogenated heterocyclic scaffolds (e.g., pyrazines, pyridines, indoles), novel compounds can be synthesized for screening as potential therapeutic agents.[4][5] Boronic acids are integral in medicinal chemistry for synthesizing compounds for a wide range of applications.[6][7] The resulting molecules can serve as chemical probes to explore the binding pockets of proteins and other biological macromolecules.[4]

2. Development of Advanced Materials:

The rigid and π-conjugated naphthalene backbone is an ideal component for creating larger polycyclic aromatic hydrocarbons (PAHs) and other molecules with extended π-conjugation.[4] These are critical for the development of advanced materials. For instance, coupling with complex heterocyclic structures like carbazoles can yield materials with high thermal stability and desirable electronic properties for use in Organic Light-Emitting Diodes (OLEDs) as phosphorescent materials.[4]

3. General Reactivity in Cross-Coupling Reactions:

Beyond the Suzuki-Miyaura coupling, arylboronic acids can participate in other important synthetic transformations:

-

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between the boronic acid and an amine or an alcohol, to produce arylamines and aryl ethers, respectively.

-

Liebeskind-Srogl Coupling: A palladium-catalyzed reaction that couples a thioester with a boronic acid to form ketones under neutral conditions.[4]

Key Advantages of Using Boronic Acids:

-

Stability: Boronic acids are generally stable to air and moisture, making them easy to handle.[6]

-

Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, organoboron compounds exhibit low toxicity.[6]

-

Commercial Availability: A wide variety of boronic acids are commercially available, facilitating rapid exploration of structure-activity relationships (SAR).[8]

-

Functional Group Tolerance: The Suzuki-Miyaura reaction is tolerant of a wide range of functional groups on both coupling partners.

Quantitative Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions involving an analogous compound, (7-Phenylnaphthalen-2-yl)boronic acid, and other arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

| Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Application | Reference |

| (7-Phenylnaphthalen-2-yl)boronic acid | Halogenated Carbazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 | OLED Materials | [4] |

| (7-Phenylnaphthalen-2-yl)boronic acid | 2-Chloro-3,5-dimethylpyrazine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 | Medicinal Chemistry | [4] |

| Phenylboronic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | General Synthesis | [5] |

| 3-Chloropyridine | Phenylboronic acid | Pd/C (5) | - | Na₂CO₃ | DME/H₂O | 25 | 1 | 95 | Green Chemistry | [9][10] |

| 2,7-Dibromonaphthalene | p-Tolylboronic acid | Pd(PPh₃)₄ (0.001) | - | Ba(OH)₂·H₂O | DMA/H₂O | 100 | 48 | 98 | Materials Synthesis | [11] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the aryl halide.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. (7-Phenylnaphthalen-2-yl)boronic acid | Benchchem [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (7-Heptylnaphthalen-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (7-Heptylnaphthalen-2-yl)boronic acid. The focus is on the Suzuki-Miyaura coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The Suzuki-Miyaura coupling, which utilizes an organoboronic acid and an organic halide or triflate, is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[1][2] this compound is a valuable building block for the synthesis of substituted naphthalenes, which are key structural motifs in various biologically active compounds and advanced materials.

Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboronic acid with an organic halide or triflate in the presence of a base.[1][3] The general scheme for the coupling of this compound with an aryl halide is shown below:

Figure 1. General scheme of the Suzuki-Miyaura coupling with this compound.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that this data is illustrative and actual results may vary depending on the specific reaction conditions and substrates used.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 88 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 16 | 75 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 95 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF, DME)

-

Degassed water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst and, if necessary, the ligand.

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.

-

The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: (7-Heptylnaphthalen-2-yl)boronic acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Heptylnaphthalen-2-yl)boronic acid is an organic compound that holds significant promise as a building block in the synthesis of advanced materials. Boronic acids, in general, are versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This reactivity allows for the precise construction of complex organic molecules with tailored electronic and photophysical properties. The incorporation of the heptyl-substituted naphthalene moiety can impart desirable characteristics to materials, including improved solubility, thermal stability, and specific optoelectronic properties.

While specific data for this compound is limited in publicly available literature, its primary application in materials science is anticipated to be in the development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[4][5] In this context, it serves as a precursor to larger, conjugated molecules that can function as charge transport or emissive layers within an OLED device.[4]

Key Applications in Materials Science

The primary application of this compound and its derivatives in materials science is as a fundamental building block for the synthesis of novel organic semiconductors. The naphthalene core provides a rigid, aromatic structure that can be extended through cross-coupling reactions to create materials with applications in:

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene-containing molecules are frequently used in the emissive and charge-transporting layers of OLEDs.[4] The heptyl group can enhance the solubility and processability of these materials, which is crucial for device fabrication.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems that can be synthesized from this boronic acid are essential for charge transport in the active layer of OFETs.

-

Organic Photovoltaics (OPVs): As components of donor or acceptor materials, derivatives of this compound can be designed to absorb light and facilitate charge separation in organic solar cells.

Synthesis and Logical Relationships

The synthesis of materials using this compound typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the naphthalene core of the boronic acid and another aromatic compound, often a halide.

Caption: Synthetic pathway for an advanced organic material.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a naphthalene-based boronic acid. This protocol should be adapted and optimized for the specific substrates and desired product.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl bromide (equimolar amount to the boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Deionized water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous organic solvent, followed by deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-